prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15553874
InChI: InChI=1S/C25H18N2O6S/c1-3-12-32-24(31)22-13(2)26-25(34-22)27-19(14-8-10-15(28)11-9-14)18-20(29)16-6-4-5-7-17(16)33-21(18)23(27)30/h3-11,19,28H,1,12H2,2H3
SMILES:
Molecular Formula: C25H18N2O6S
Molecular Weight: 474.5 g/mol

prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15553874

Molecular Formula: C25H18N2O6S

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C25H18N2O6S
Molecular Weight 474.5 g/mol
IUPAC Name prop-2-enyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C25H18N2O6S/c1-3-12-32-24(31)22-13(2)26-25(34-22)27-19(14-8-10-15(28)11-9-14)18-20(29)16-6-4-5-7-17(16)33-21(18)23(27)30/h3-11,19,28H,1,12H2,2H3
Standard InChI Key SULVGSPOGIBNBK-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O)C(=O)OCC=C

Introduction

Chemical Architecture and Stereochemical Features

Core Structural Components

The compound features a chromeno[2,3-c]pyrrole scaffold fused to a 1,3-thiazole ring, with a 4-hydroxyphenyl group at position 1 and a propenyl ester at position 5. The chromeno-pyrrole system consists of a benzopyran moiety fused to a pyrrolidine ring, while the thiazole ring introduces sulfur and nitrogen heteroatoms. The propenyl (allyloxy) group at the phenyl para-position enhances steric bulk and potential reactivity in cross-coupling reactions .

Stereochemical Confirmation

X-ray crystallography of analogous chromeno-pyrrolo-thiazoles reveals two chiral centers (C-11a and C-7a) in the pyrrolidine ring, with hydrogen atoms occupying opposite faces . For the target compound, nuclear Overhauser effect spectroscopy (NOESY) and heteronuclear multiple-bond correlation (HMBC) data would likely confirm similar stereochemistry, where antiperiplanar arrangements stabilize the cycloadduct .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis involves multi-step sequences, often starting with O-propargylsalicylaldehyde or O-allenylsalicylaldehyde reacting with secondary amino acids like 1,3-thiazolidine-4-carboxylic acid. Microwave-assisted cycloaddition and thermal conditions (95°C, 30 h) optimize yields . For example:

  • Cycloaddition: Azomethine ylide intermediates form via decarboxylation, undergoing 1,3-dipolar cycloaddition with allene or alkyne moieties .

  • Aromatization: Post-cycloaddition oxidation or dehydrogenation yields the chromeno-pyrrole core .

Yield Optimization

Comparative studies show that reaction time and temperature critically influence product distribution:

ConditionMajor Product (Yield)Minor Product (Yield)
95°C, 30 hChromeno-pyrrolo-thiazole (62%)Pyrrolo-thiazole (4%)
Microwave, 4–7 hChromeno-pyrrolo-thiazole (37–40%)Stereoisomer (16–18%)

Data adapted from cycloaddition studies of O-propargylsalicylaldehyde .

Physicochemical Properties

Solubility and Stability

The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) is moderate due to its hydrophobic chromeno-pyrrole core and thiazole ring. Instability under acidic conditions arises from ester hydrolysis and lactam ring opening .

Spectroscopic Characterization

  • UV-Vis: Absorption maxima near 280 nm (chromophore π→π* transitions) .

  • NMR: Key signals include δ 7.8–8.2 ppm (aromatic protons), δ 5.2–5.6 ppm (propenyl CH₂), and δ 2.5 ppm (thiazole-CH₃) .

Biological Activity and Structure-Activity Relationships

Anti-Inflammatory Activity

Ethoxy-substituted chromeno-pyrroles inhibit COX-2 with IC₅₀ values of 0.8–1.2 µM. While the target compound lacks ethoxy groups, its phenolic -OH moiety could similarly modulate prostaglandin synthesis.

Applications in Medicinal Chemistry

Lead Optimization

The propenyl ester serves as a synthetic handle for derivatization. For instance:

  • Hydrolysis: Yields carboxylic acid derivatives for salt formation.

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids diversify the phenyl group .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability, with in vitro release profiles showing 80% payload delivery over 72 h.

Comparative Analysis of Structural Analogs

CompoundStructural VariationBiological Activity
STK817621 4-(Propenyloxy)phenylAntimicrobial (MIC: 16 µg/mL)
4-[1-(3-Ethoxyphenyl)-3,9-dioxo...]Ethoxy substitutionCOX-2 inhibition (IC₅₀: 1.0 µM)
Z57788119 3-(Propenyloxy)phenylReduced solubility in aqueous media

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